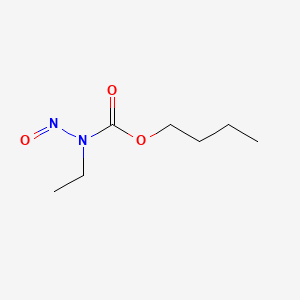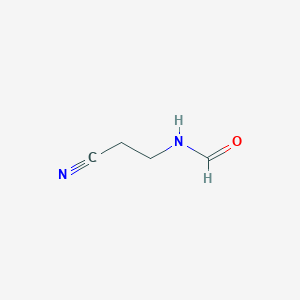
N-(2-cyanoethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanoethyl)formamide is an organic compound with the molecular formula C7H9N3O. It is also known by other names such as N,N-bis(2-cyanoethyl)formamide and 3,3’-Formyliminodipropiononitrile . This compound is characterized by its transparent, light yellow, viscous liquid appearance and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-cyanoethyl)formamide can be synthesized through the reaction of acrylonitrile and formamide in the presence of bases. Specifically, the reaction involves two moles of acrylonitrile and one mole of formamide, with catalytic quantities of sodium . The reaction conditions typically involve heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of catalytic quantities of sodium helps in achieving efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)formamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce formic acid derivatives, while reduction reactions may yield amine derivatives .
Scientific Research Applications
N-(2-cyanoethyl)formamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)formamide involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity . The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-cyanoethyl)formamide include:
Formamide: An amide derived from formic acid, used as a solvent and in the production of pharmaceuticals.
Dimethylformamide: A derivative of formamide, commonly used as a solvent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as a liquid phase in gas chromatography and its potential role in prebiotic chemistry distinguish it from other similar compounds .
Properties
CAS No. |
59749-65-4 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
N-(2-cyanoethyl)formamide |
InChI |
InChI=1S/C4H6N2O/c5-2-1-3-6-4-7/h4H,1,3H2,(H,6,7) |
InChI Key |
LWUUXENGQFMODR-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



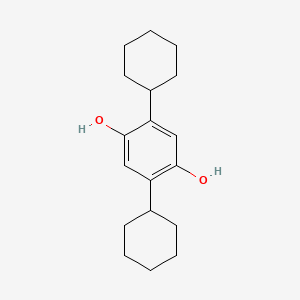
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
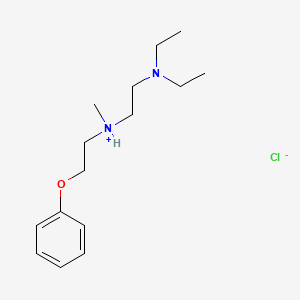

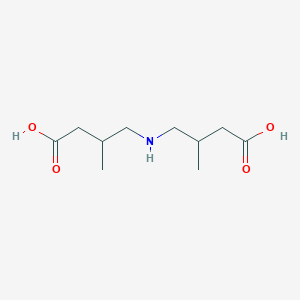
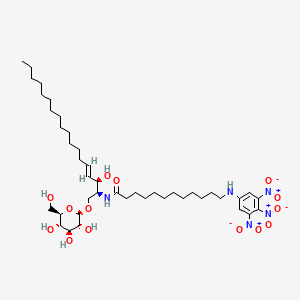
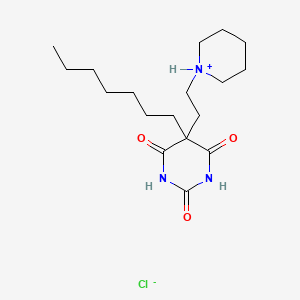


![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
